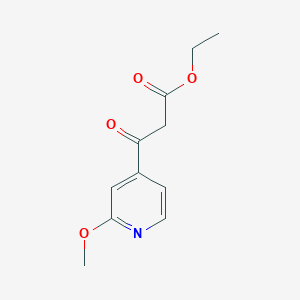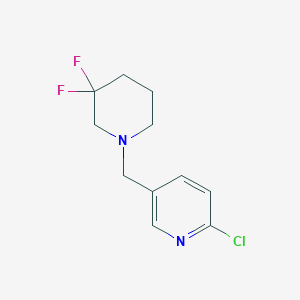
2-Chloro-5-((3,3-difluoropiperidin-1-yl)methyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-((3,3-difluoropiperidin-1-yl)methyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the 2-position and a difluoropiperidinylmethyl group at the 5-position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
The synthesis of 2-Chloro-5-((3,3-difluoropiperidin-1-yl)methyl)pyridine involves several steps. One common method includes the reaction of 2-chloro-5-bromopyridine with 3,3-difluoropiperidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified using techniques such as column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
2-Chloro-5-((3,3-difluoropiperidin-1-yl)methyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to introduce additional functional groups.
Reduction Reactions: Reduction of the pyridine ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the electronic properties of the pyridine ring.
Aplicaciones Científicas De Investigación
2-Chloro-5-((3,3-difluoropiperidin-1-yl)methyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activities. Pyridine derivatives are known to exhibit antimicrobial, antiviral, and anticancer properties, and this compound is no exception.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. It may be used in the development of new drugs targeting specific diseases.
Industry: In the agrochemical industry, it can be used as an intermediate for the synthesis of pesticides and herbicides. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-((3,3-difluoropiperidin-1-yl)methyl)pyridine involves its interaction with specific molecular targets. The chloro and difluoropiperidinylmethyl groups can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.
Comparación Con Compuestos Similares
2-Chloro-5-((3,3-difluoropiperidin-1-yl)methyl)pyridine can be compared with other pyridine derivatives such as:
2-Chloro-5-methylpyridine: This compound has a methyl group instead of a difluoropiperidinylmethyl group. It is used as a pesticide intermediate and has different reactivity and applications.
2-Chloro-5-(trifluoromethyl)pyridine: This derivative has a trifluoromethyl group, which imparts different electronic properties. It is used in the synthesis of agrochemicals and pharmaceuticals.
2,3-Dichloro-5-(trifluoromethyl)pyridine: This compound has an additional chloro group, making it more reactive in certain substitution reactions. It is used as an intermediate in the production of crop protection products.
Propiedades
Fórmula molecular |
C11H13ClF2N2 |
|---|---|
Peso molecular |
246.68 g/mol |
Nombre IUPAC |
2-chloro-5-[(3,3-difluoropiperidin-1-yl)methyl]pyridine |
InChI |
InChI=1S/C11H13ClF2N2/c12-10-3-2-9(6-15-10)7-16-5-1-4-11(13,14)8-16/h2-3,6H,1,4-5,7-8H2 |
Clave InChI |
GYYAKVMKRSAPCI-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)CC2=CN=C(C=C2)Cl)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


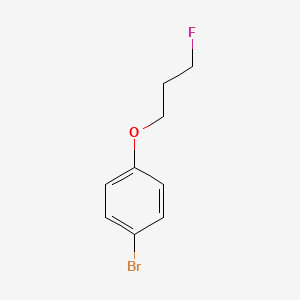
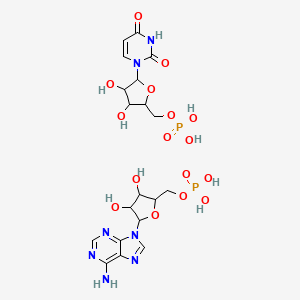
![2'-Amino-3'-chloro-[1,1'-biphenyl]-2-ol](/img/structure/B12080122.png)
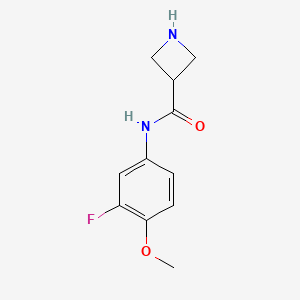
![[3-[(3-Methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[5-[6-(trifluoromethyl)pyrimidin-4-yl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methanone](/img/structure/B12080132.png)


![5-[(Piperazin-1-yl)methyl]pyrimidine](/img/structure/B12080161.png)
![O-[2-(3,4-Difluorophenyl)ethyl]hydroxylamine](/img/structure/B12080162.png)
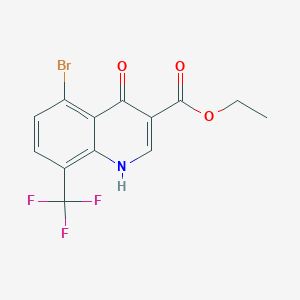
![N-[(4,4-Difluorocyclohexyl)methyl]cyclobutanamine](/img/structure/B12080182.png)
![2-(9-Pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl)acetaldehyde](/img/structure/B12080195.png)

